(E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide, also known as 4-FBT, is a synthetic small molecule that has been studied for its potential applications in various scientific fields. It is a member of the thiophene family and is composed of a benzene ring and two thiophene rings connected by a carbon-carbon double bond. 4-FBT is a versatile compound that has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- A regioselective Heck cross-coupling strategy was used for the synthesis of a thromboxane receptor antagonist, which involves a step with 4-fluorobenzene, related to (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (D. C. W. and C. Mason, 1998).
- The radiation parameters of bioactive compounds including a 4-fluorophenyl variant were studied, potentially linking to the radiation absorption properties of similar compounds (Zeynep Gedik et al., 2015).
Antibacterial and Antifungal Activities :
- Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide, showed significant antibacterial and antifungal activities (M. Helal et al., 2013).
Pharmacological Actions of Thiophene Derivatives :
- The synthesis of new 3-arylpropenamides having a thiophene ring, a core structure similar to (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide, was conducted to explore their pharmacological actions (Takahiro Tabuuchi, 1960).
Anti-inflammatory Activities :
- N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides were synthesized and exhibited anti-inflammatory activity in rat models, indicating potential pharmacological uses for similar compounds (Afraz Nakhostin et al., 2016).
Gastrokinetic Agents :
- 2-Substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, including 4-fluorobenzyl analogues, were synthesized and evaluated for gastrokinetic activity, suggesting a potential application area for related compounds (S. Kato et al., 1992).
Radioligand Imaging of Histamine Receptors :
- The synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was labeled with 18F for clinical PET studies, indicating a similar application for compounds like (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (R. Iwata et al., 2000).
Neuroprotective Agents :
- A study on (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl) phenyl]-1-piperazinyl}-2-propanol dimethanesulfonate (SUN N8075) highlighted its neuroprotective effects against acute ischemic neuronal damage, suggesting potential neuroprotective applications for structurally similar compounds (Y. Kotani et al., 2007).
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets in a way that effectively decreases seizure-like behaviors in zebrafish and mice with chemically induced seizures .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It has been observed that the compound effectively decreases seizure-like behaviors in zebrafish and mice with chemically induced seizures .
Eigenschaften
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-2-phenyl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNOS/c21-17-10-8-15(9-11-17)14-22-20(23)19(13-18-7-4-12-24-18)16-5-2-1-3-6-16/h1-13H,14H2,(H,22,23)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRXCBYNYWUSJA-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.